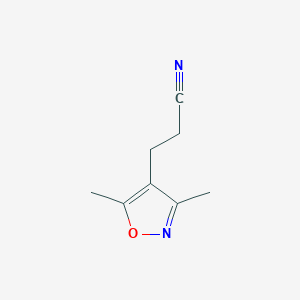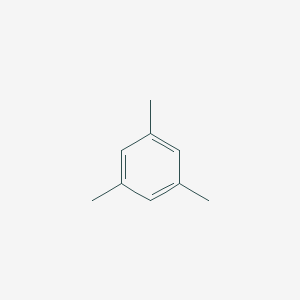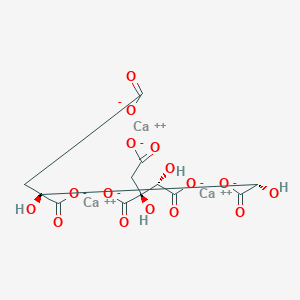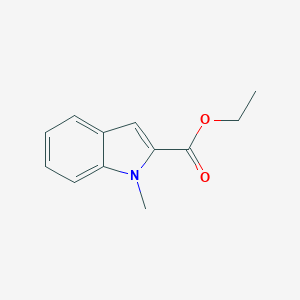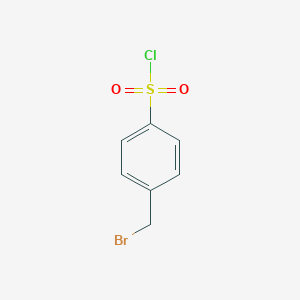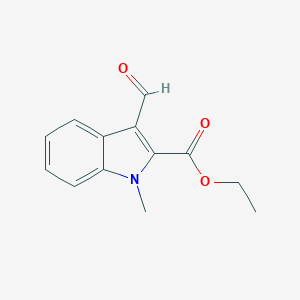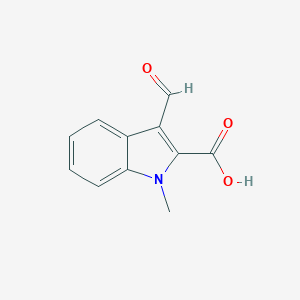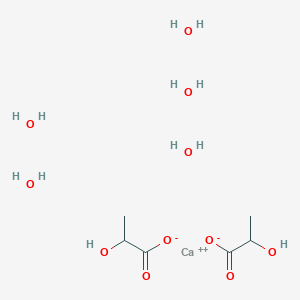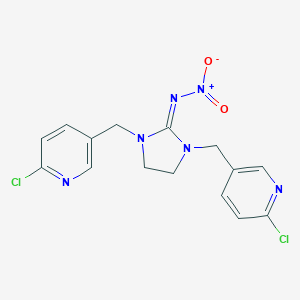
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thioamide derivative that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, leading to cell death in bacteria and cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide can cause changes in the levels of certain biochemical markers, such as lactate dehydrogenase and alkaline phosphatase. It has also been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide in laboratory experiments is its potential as an antimicrobial and anticancer agent. However, its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide. One area of interest is its potential use in combination with other drugs to enhance its antimicrobial and anticancer properties. Another potential direction is the study of its effects on other biochemical markers and pathways. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
The synthesis of 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide involves a multi-step process that begins with the reaction of 5,5-dichloro-1-pentanone with sodium hydride. This is followed by a reaction with dimethylamine to produce 5,5-dichloro-N,N-dimethylpentan-2-one. The final step involves the reaction of the intermediate with Lawesson’s reagent to form the desired compound.
Aplicaciones Científicas De Investigación
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial properties and has been tested against several bacterial strains. It has also been studied for its potential use as an anticancer agent, with promising results in vitro.
Propiedades
Número CAS |
119671-29-3 |
|---|---|
Nombre del producto |
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide |
Fórmula molecular |
C7H9Cl2NOS |
Peso molecular |
226.12 g/mol |
Nombre IUPAC |
5,5-dichloro-N,N-dimethyl-3-oxopent-4-enethioamide |
InChI |
InChI=1S/C7H9Cl2NOS/c1-10(2)7(12)4-5(11)3-6(8)9/h3H,4H2,1-2H3 |
Clave InChI |
GEENCRNGHNJDTN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)CC(=O)C=C(Cl)Cl |
SMILES canónico |
CN(C)C(=S)CC(=O)C=C(Cl)Cl |
Sinónimos |
4-Pentenethioamide, 5,5-dichloro-N,N-dimethyl-3-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
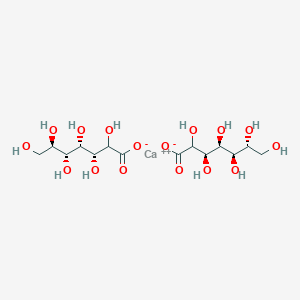
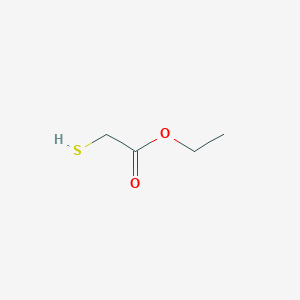
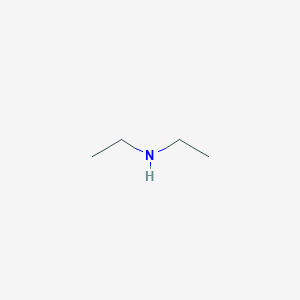
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
